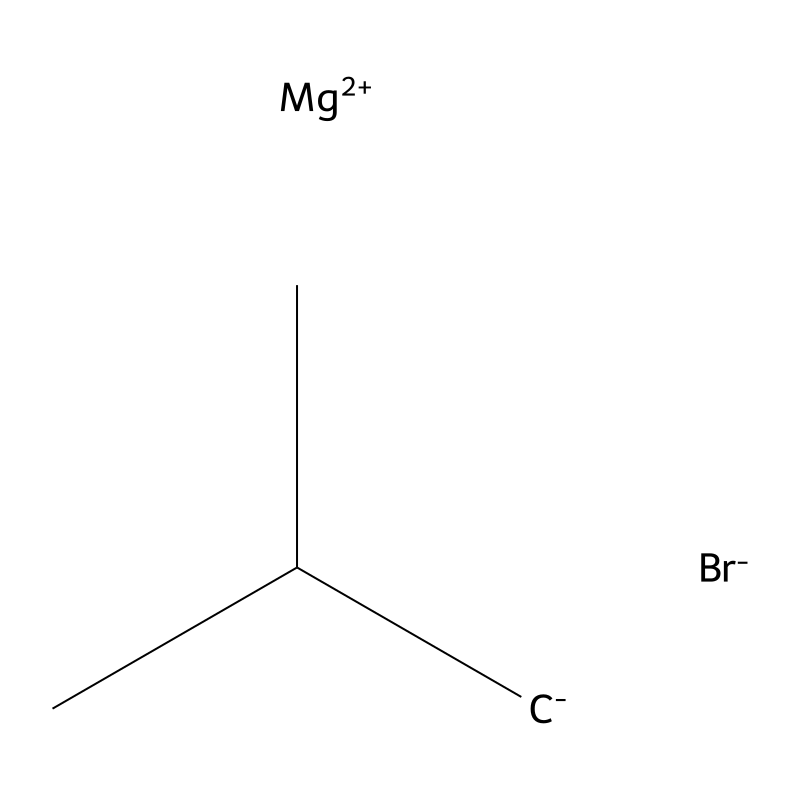

Isobutylmagnesium Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Grignard Reagent

Isobutylmagnesium bromide is a type of Grignard reagent. Grignard reagents are organometallic compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen (like chlorine, bromine, or iodine). They are named after Victor Grignard, who discovered their reactivity in 1900. Grignard reaction:

Grignard reagents are powerful nucleophiles due to the negative charge on the carbon atom bonded to the magnesium. This negative charge allows them to react with various electrophiles (compounds attracted to electrons) to form new carbon-carbon bonds.

Applications in Organic Synthesis

Isobutylmagnesium bromide is used in a variety of organic synthesis reactions, including:

- Alkylation: iBuMgBr can react with carbonyl compounds (compounds containing a carbon-oxygen double bond) to form alcohols. This reaction is useful for creating new carbon-carbon bonds and introducing functional groups into organic molecules. Alkylation reaction:

- Hydrocarbon synthesis: iBuMgBr can be used to prepare alkenes (compounds containing carbon-carbon double bonds) and alkynes (compounds containing carbon-carbon triple bonds).

- Polymer synthesis: iBuMgBr can be used as a catalyst in the synthesis of some polymers.

Isobutylmagnesium bromide is represented by the chemical formula . It consists of an isobutyl group () bonded to magnesium bromide. This compound is typically formed by the reaction of isobutyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions to prevent moisture interference.

- Flammability: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas.

- Skin and Eye Corrosivity: Causes severe skin burns and eye damage.

- Toxicity: Harmful if swallowed and may cause respiratory irritation.

Safety Precautions:

- Always handle i-BuMgBr under a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a chemical splash shield.

- Work with anhydrous solvents and avoid any contact with water.

- Store the reagent in a sealed container under an inert atmosphere.

Isobutylmagnesium bromide acts primarily as a nucleophile. Its reactions include:

- Addition to Carbonyl Compounds: When reacted with aldehydes and ketones, it forms alcohols. For example:

- Reaction with formaldehyde yields a primary alcohol.

- Reaction with acetone yields a tertiary alcohol.

- Reactions with Esters: It can react with esters to produce tertiary alcohols, where two alkyl groups are derived from the Grignard reagent.

- Reactions with Carbon Dioxide: It can also react with carbon dioxide to form carboxylic acids after hydrolysis.

The general mechanism involves the nucleophilic attack of the carbon atom bonded to magnesium on the electrophilic carbon of the carbonyl group, leading to the formation of an alkoxide intermediate, which is then protonated to yield the corresponding alcohol .

The synthesis of isobutylmagnesium bromide typically involves:

- Preparation from Isobutyl Bromide:

- Isobutyl bromide is reacted with magnesium turnings in dry ether or THF.

- The reaction proceeds under inert atmosphere conditions (usually nitrogen or argon) to prevent moisture interference.

- Alternative Methods:

Isobutylmagnesium bromide is widely used in organic synthesis for:

- Synthesis of Alcohols: Particularly secondary and tertiary alcohols from aldehydes and ketones.

- Formation of Carbon-Carbon Bonds: Essential for constructing complex organic molecules.

- Synthesis of Pharmaceuticals: Used as an intermediate in the production of various drugs.

Its versatility makes it a valuable reagent in synthetic organic chemistry .

Isobutylmagnesium bromide belongs to a broader class of Grignard reagents. Here are some similar compounds along with their unique characteristics:

| Compound | Formula | Unique Features |

|---|---|---|

| Methylmagnesium Bromide | Smallest Grignard reagent; reacts vigorously with carbonyls. | |

| Ethylmagnesium Bromide | Commonly used for synthesizing secondary alcohols. | |

| Propylmagnesium Bromide | Similar reactivity; slightly larger alkyl group. | |

| Phenylmagnesium Bromide | Reacts with carbonyls but also engages in coupling reactions. |

Uniqueness of Isobutylmagnesium Bromide

Isobutylmagnesium bromide stands out due to its branched structure, which allows for steric hindrance during reactions, making it particularly useful for synthesizing tertiary alcohols from less sterically hindered ketones or aldehydes. Its unique structure also influences its reactivity profile compared to linear alkyl Grignard reagents .

Traditional Grignard Synthesis Protocols

Magnesium-Halogen Exchange Mechanisms

The synthesis of isobutylmagnesium bromide follows the fundamental Grignard reaction mechanism, involving the direct insertion of magnesium metal into the carbon-halogen bond of 1-bromo-2-methylpropane [1] [2]. The reaction proceeds according to the general equation:

(CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr

This transformation occurs through a complex surface-mediated mechanism on the magnesium metal surface [3]. The magnesium metal must first be activated to remove the naturally occurring oxide layer that inhibits the reaction [4] [5]. The most effective activation method involves the addition of a small iodine crystal, which facilitates oxide layer removal through the formation of magnesium iodide [6] [4]. The iodine activation mechanism proceeds via the reaction: 2I₂ + 2Mg → 2MgI₂, followed by the subsequent reaction of the freshly exposed magnesium surface with the organic halide [5].

The reaction mechanism involves several discrete steps occurring at the magnesium surface. Initially, the organic halide coordinates to the magnesium surface, followed by electron transfer from the metal to the halide, resulting in the formation of an organomagnesium species [3]. This process is highly dependent on the surface area and reactivity of the magnesium metal, which explains the necessity for activation procedures [4].

The Schlenk equilibrium plays a crucial role in determining the actual composition of the Grignard solution [7] [8]. This equilibrium, represented by the equation 2 RMgX ⇌ MgX₂ + MgR₂, results in a dynamic mixture of species in ethereal solutions [9] [10]. For isobutylmagnesium bromide, this equilibrium affects both the reactivity and stability of the reagent, with the position influenced by solvent choice, temperature, and concentration [11] [12].

Research has demonstrated that the possibility of rearrangement during isobutylmagnesium bromide formation has been thoroughly investigated [2]. Studies using 1-bromo-2-methylpropane containing less than 0.5% of the tertiary bromide showed that no detectable amounts of tert-butyl alcohol were formed when the Grignard solution was oxidized and hydrolyzed, confirming the structural integrity of the isobutyl group during the reaction [2].

Solvent Systems and Reaction Optimization

The choice of solvent system is critical for successful isobutylmagnesium bromide synthesis, with diethyl ether and tetrahydrofuran representing the most commonly employed ethereal solvents [9] [13]. Each solvent system offers distinct advantages and limitations that must be considered for optimal reaction conditions.

Diethyl ether serves as the traditional solvent for Grignard synthesis, offering several advantageous properties [9] [14]. The lower boiling point of diethyl ether (34.6°C) facilitates easier removal and purification procedures [13]. However, the relatively weak coordinating ability of diethyl ether requires more stringent activation procedures and may result in longer initiation periods [15] [16]. The reaction typically requires careful temperature control, with initial cooling to 0°C followed by controlled warming to maintain the reaction without excessive exotherm [1] [17].

Tetrahydrofuran provides superior coordinating ability compared to diethyl ether, resulting in more stable Grignard complexes and easier reaction initiation [15] [13]. The higher boiling point of tetrahydrofuran (66°C) allows for higher reaction temperatures when necessary to overcome challenging initiations [15]. The enhanced Lewis basicity of tetrahydrofuran, with an enthalpy of formation for boron trifluoride adducts of 90.4 kJ/mol compared to 78.8 kJ/mol for diethyl ether, results in stronger magnesium coordination [18].

The reaction optimization process involves careful control of multiple parameters including temperature, concentration, and addition rates [19] [20]. Temperature control is particularly critical during the addition phase, as the highly exothermic nature of the Grignard formation can lead to thermal runaway if not properly managed [21]. Research has shown that decreasing the dosing rate from 2.0 to 0.5 g·min⁻¹ can reduce the risk level of Grignard synthesis from class 3 to class 1 [21].

A typical optimized procedure involves the use of 292 mg of magnesium (12 mmol) with a small iodine crystal in dry diethyl ether [1]. A solution of isobutyl bromide (0.87 mL, 8 mmol) in 6 mL of diethyl ether is slowly added, with the reaction mixture maintained at room temperature for 30 minutes followed by reflux for 15 minutes [1]. This protocol achieves yields approaching 99% while maintaining safe operating conditions [1].

Industrial-Scale Production Techniques

Purification and Quality Control Standards

Industrial purification of isobutylmagnesium bromide requires specialized techniques adapted for large-scale operations while maintaining product quality and purity [14] [31]. The purification process must address the removal of unreacted magnesium, magnesium salts, and organic impurities while preserving the integrity of the Grignard reagent [32] [33].

The primary purification method involves filtration systems designed to remove unreacted magnesium turnings and any solid impurities [14] [32]. Industrial filtration systems typically employ inert atmosphere filtration using specialized filter media that can operate under nitrogen or argon atmosphere [25]. The filtration process must be conducted with minimal exposure to air or moisture to prevent decomposition of the product [16] [14].

Quality control standards for industrial production require comprehensive analytical testing using multiple complementary techniques [31] [34]. Titration methods using diphenylacetic acid as an indicator provide quantitative determination of active Grignard concentration [35]. This method involves adding the Grignard solution dropwise to a solution of diphenylacetic acid in tetrahydrofuran until a light blue color appears, with molarity calculated based on the volume of Grignard solution consumed [35].

Nuclear magnetic resonance spectroscopy serves as a critical structural confirmation technique for organometallic quality control [36] [34]. The technique provides definitive identification of the isobutylmagnesium bromide structure and can detect impurities or rearrangement products [37]. Industrial facilities typically employ automated nuclear magnetic resonance systems with specialized sample handling to maintain inert atmosphere conditions during analysis [38].

Gas chromatography-inductively coupled plasma mass spectrometry provides sophisticated analytical capability for organometallic compound analysis [39]. This technique offers ultra-trace level detection capabilities suitable for impurity analysis and can provide both qualitative and quantitative information about product composition [39]. The method is particularly valuable for detecting trace levels of unwanted organometallic species that might affect product performance [39].

Iodometric titration methods provide an alternative approach for determining total reducing capacity of the Grignard solution [35]. This technique involves adding the Grignard reagent to a solution of iodine in lithium chloride and tetrahydrofuran until the iodine color disappears, providing a measure of the total organometallic content [35].

Purity specifications for industrial isobutylmagnesium bromide typically require not less than 98% purity [40] [41]. The product must meet stringent specifications for water content, typically less than 50 parts per million, and metal impurities must be controlled to ensure consistent performance in downstream applications [31] [42]. Certificates of analysis must document actual concentrations rather than nominal values, providing traceability and quality assurance [31] [42].

Storage and handling protocols for purified product require specialized containers and atmosphere control [25] [27]. Industrial storage systems typically employ high-density polyethylene containers with nitrogen headspace and tamper-evident sealing [31]. The containers must be pre-cleaned and dried to eliminate any moisture or contaminants that could compromise product stability [42].

Data Tables

Table 1: Solvent Systems for Isobutylmagnesium Bromide Synthesis [9] [15] [13]

| Solvent System | Boiling Point (°C) | Coordinating Ability | Reaction Initiation | Schlenk Equilibrium Position | Industrial Preference |

|---|---|---|---|---|---|

| Diethyl Ether | 34.6 | Moderate | Requires activation | Favors RMgX | Traditional |

| Tetrahydrofuran (THF) | 66 | Strong | Easier initiation | Favors RMgX | Modern |

| Mixed Ether-THF | Variable | Variable | Optimized | Adjustable | Process-dependent |

Table 2: Magnesium Activation Methods for Grignard Formation [6] [4] [5]

| Activation Method | Mechanism | Typical Amount | Effectiveness | Industrial Applicability |

|---|---|---|---|---|

| Iodine Addition | Oxide layer removal | Small crystal | High | Excellent |

| Mechanical Crushing | Surface exposure | In situ | Moderate | Limited |

| Acid Treatment | Surface cleaning | 1-2% HCl | High | Good |

| Sonication | Physical activation | Ultrasonic bath | Moderate | Limited |

Table 3: Industrial Safety Protocols for Large-Scale Grignard Production [25] [26] [27]

| Safety Aspect | Requirements | Monitoring Systems | Critical Parameters |

|---|---|---|---|

| Personal Protective Equipment | Fire-retardant suits, breathing apparatus | Continuous PPE inspection | Full body protection |

| Atmosphere Control | Nitrogen blanketing, oxygen <2% | O2 analyzers, pressure monitors | Inert atmosphere maintenance |

| Temperature Control | Precise thermal management | Temperature alarms, cooling systems | Exotherm control |

| Emergency Systems | Fire suppression, emergency shutdown | Automated safety interlocks | Rapid response capability |

Table 4: Quality Control Standards and Analytical Methods [31] [34] [35]

| Analysis Method | Parameter Measured | Typical Range | Frequency | Acceptance Criteria |

|---|---|---|---|---|

| Titration (Diphenylacetic acid) | Active Grignard concentration | 1.5-2.5 M | Each batch | ±5% of target |

| Nuclear Magnetic Resonance | Structural confirmation | Chemical shift confirmation | Representative samples | Correct spectrum |

| Gas Chromatography | Purity assessment | >98% purity | Quality release | NLT 98% |

| Iodometric Titration | Total reducing capacity | 95-105% of theoretical | Process control | 98-102% |

Table 5: Temperature Optimization for Synthesis Stages [1] [21]

| Synthesis Stage | Temperature Range (°C) | Critical Considerations | Typical Duration | Monitoring Requirements |

|---|---|---|---|---|

| Magnesium Activation | 25-40 | Oxide layer removal | 30-60 minutes | Visual confirmation |

| Initiation Phase | 0-25 | Controlled exotherm | 15-30 minutes | Temperature control |

| Addition Phase | 0-35 | Heat management | 2-4 hours | Addition rate control |

| Completion Phase | 20-40 | Equilibrium establishment | 1-2 hours | Completion testing |

Thermodynamic Parameters

Melting Point, Boiling Point, and Phase Behavior

Isobutylmagnesium bromide exhibits distinctive thermodynamic characteristics that reflect its organometallic nature and molecular structure. The compound demonstrates a melting point range of 51-53°C [1] [2] [3], which is relatively low for an organometallic compound, indicating weak intermolecular forces in the solid state. This temperature range is consistent across multiple commercial sources and represents the transition from solid to liquid phase under standard atmospheric conditions.

The boiling point of isobutylmagnesium bromide is 122-123°C at 0.2 Torr [1] [2] [3] [4], corresponding to approximately 0.027 kPa. This relatively low boiling point under reduced pressure conditions demonstrates the compound's volatility and thermal sensitivity. The significant difference between atmospheric and reduced pressure boiling points indicates that the compound may undergo thermal decomposition at higher temperatures under normal atmospheric conditions.

Phase behavior analysis reveals that isobutylmagnesium bromide exists as a liquid at room temperature [1] [5] [2] when properly stored, with its physical state being described as a colorless to pale yellow liquid [6]. The compound's phase transitions are influenced by its molecular structure, where the carbon-magnesium bond contributes to its relatively low melting point compared to purely ionic magnesium compounds.

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 51-53°C | Standard atmospheric pressure |

| Boiling Point | 122-123°C | 0.2 Torr (0.027 kPa) |

| Physical State | Liquid | Room temperature |

| Appearance | Colorless to pale yellow liquid | Pure compound |

Density and Solubility Profiles

The density of isobutylmagnesium bromide is 0.941 g/mL at 25°C [1] [5] [2] [7] [8], making it less dense than water. This density value is consistent across multiple commercial preparations and indicates the compound's relatively low molecular packing efficiency, which is characteristic of organometallic compounds with bulky organic substituents.

Solubility characteristics of isobutylmagnesium bromide are highly dependent on the solvent system employed. The compound demonstrates exceptional solubility in aprotic ethereal solvents, with commercial solutions commonly available at concentrations of 2.0 M in diethyl ether [5] [9] [8] and 1.0-2.0 M in tetrahydrofuran [10] [11]. These high solubilities reflect the strong solvation of the magnesium center by the electron-donating ether oxygens, which stabilize the organometallic species in solution.

The compound exhibits complete incompatibility with protic solvents, particularly water, where it undergoes violent exothermic reactions [12] [13] [6]. This reactivity pattern extends to alcohols such as methanol and ethanol, where acid-base reactions occur rather than simple dissolution. The hydrolytic sensitivity is so pronounced that the compound must be stored and handled under strictly anhydrous conditions.

Solvent compatibility studies indicate that isobutylmagnesium bromide can be dissolved in various aprotic solvents including toluene and other aromatic hydrocarbons, though these are less commonly used than ethereal solvents [3]. The choice of solvent significantly influences the compound's reactivity and stability, with ethereal solvents providing optimal stabilization through coordination to the magnesium center.

| Solvent | Solubility | Typical Concentration | Notes |

|---|---|---|---|

| Diethyl Ether | Highly soluble | 2.0 M | Most common commercial solvent |

| Tetrahydrofuran | Highly soluble | 1.0-2.0 M | Alternative aprotic solvent |

| Toluene | Soluble | Variable | Custom solutions available |

| Water | Violent reaction | N/A | Produces isobutane and Mg(OH)Br |

| Methanol | Reactive | N/A | Acid-base reaction occurs |

| Ethanol | Reactive | N/A | Acid-base reaction occurs |

Reactivity and Stability

Hydrolytic Sensitivity and Moisture Reactivity

Isobutylmagnesium bromide exhibits extreme hydrolytic sensitivity, representing one of the most moisture-reactive classes of organometallic compounds. The compound undergoes immediate and violent reaction with water [12] [13] [6] according to the following stoichiometric relationship:

(CH₃)₂CHCH₂MgBr + H₂O → (CH₃)₂CHCH₃ + Mg(OH)Br

This hydrolysis reaction produces isobutane gas and magnesium hydroxide bromide [14] [15], with the evolution of flammable gas presenting significant safety hazards. The reaction is highly exothermic and can result in rapid gas evolution, potentially causing pressure buildup in closed systems.

Moisture reactivity extends beyond liquid water to include atmospheric humidity, where even trace amounts of water vapor can initiate decomposition reactions. The compound's sensitivity to moisture is so pronounced that it requires storage under inert atmosphere conditions using nitrogen or argon gas [6] [16]. Commercial preparations typically incorporate moisture-excluding packaging systems such as AcroSeal™ bottles to prevent atmospheric contamination.

Mechanistic studies indicate that the hydrolysis reaction proceeds through an initial coordination of water to the magnesium center, followed by proton transfer to the carbon-magnesium bond. This mechanism explains the compound's ability to react with protic solvents beyond water, including alcohols and other compounds containing acidic hydrogen atoms.

The kinetics of hydrolysis are extremely rapid, with complete reaction occurring within seconds of exposure to aqueous media. This reactivity pattern necessitates specialized handling procedures, including the use of anhydrous solvents and moisture-free reaction environments. The hydrolytic sensitivity also impacts synthetic applications, where strict exclusion of moisture is required throughout reaction sequences.

Thermal Decomposition Pathways

Thermal stability analysis of isobutylmagnesium bromide reveals a complex decomposition profile that depends strongly on temperature, atmosphere, and presence of coordinating solvents. Under inert atmosphere conditions at ambient temperature, the compound demonstrates reasonable stability with no significant decomposition observed during normal storage periods [17] [18].

Elevated temperature decomposition begins to occur at temperatures above 100°C, with initial decomposition pathways involving carbon-magnesium bond cleavage [19] [18]. The primary thermal decomposition products include carbon dioxide, carbon monoxide, and hydrogen gas [19], along with various organic fragments depending on the specific conditions employed.

Thermal decomposition mechanisms involve multiple competing pathways. The primary route involves homolytic cleavage of the carbon-magnesium bond, generating isobutyl radicals and magnesium bromide species. These radical intermediates can undergo further reactions including hydrogen abstraction, coupling reactions, and fragmentation to produce smaller hydrocarbon molecules.

Thermogravimetric analysis studies on related Grignard reagents indicate that decomposition typically occurs in multiple stages [20]. The initial mass loss around 100°C is attributed to removal of coordinated solvent molecules, followed by more significant decomposition at higher temperatures involving the organometallic framework itself.

Atmospheric effects significantly influence thermal decomposition pathways. In the presence of oxygen, oxidative decomposition occurs at lower temperatures, producing magnesium oxide and various organic oxidation products. Carbon dioxide can also react with the compound at elevated temperatures, potentially forming magnesium carbonate species.

Decomposition product identification has revealed the formation of multiple volatile species during thermal breakdown. Isobutane represents the primary organic product [14] [15], consistent with the protonolysis mechanism observed in hydrolysis reactions. Additional products include methane, propane, and various branched hydrocarbons arising from radical recombination processes.

| Temperature Range | Decomposition Products | Mechanism |

|---|---|---|

| < 100°C | Solvent loss | Decoordination |

| 100-200°C | Isobutane, H₂ | C-Mg bond cleavage |

| > 200°C | CO, CO₂, various hydrocarbons | Complete decomposition |

| With O₂ present | MgO, organic oxidation products | Oxidative decomposition |

| With CO₂ present | MgCO₃, hydrocarbons | Acid-base reaction |